molecular formula C15H16N6O2 B14186372 Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate CAS No. 917613-55-9

Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate

Cat. No.: B14186372
CAS No.: 917613-55-9
M. Wt: 312.33 g/mol
InChI Key: BDBXDMCQTYPRJP-UHFFFAOYSA-N
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Description

Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound contains two pyridine rings and hydrazinylidene groups, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate typically involves the reaction of ethyl 2,3-dioxopropanoate with 2-hydrazinylpyridine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinylidene groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives .

Scientific Research Applications

Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinylidene groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can lead to changes in enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-pyridin-2-ylphenyl)hydrazinylidene]propanoate
  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • N-(Pyridin-2-yl)amides

Uniqueness

Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate is unique due to its dual hydrazinylidene groups and the presence of two pyridine ringsCompared to similar compounds, it offers distinct coordination chemistry and biological activity profiles .

Properties

CAS No.

917613-55-9

Molecular Formula

C15H16N6O2

Molecular Weight

312.33 g/mol

IUPAC Name

ethyl 2,3-bis(pyridin-2-ylhydrazinylidene)propanoate

InChI

InChI=1S/C15H16N6O2/c1-2-23-15(22)12(19-21-14-8-4-6-10-17-14)11-18-20-13-7-3-5-9-16-13/h3-11H,2H2,1H3,(H,16,20)(H,17,21)

InChI Key

BDBXDMCQTYPRJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=N1)C=NNC2=CC=CC=N2

Origin of Product

United States

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